2,3-Quinolinedicarboxylic acid
Overview
Description
2,3-Quinolinedicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It is a white or slightly yellow crystalline substance known for its thermal stability. This compound is used in various fields, including analytical chemistry, where it serves as a reagent for detecting metal ions and organic substances .
Scientific Research Applications
2,3-Quinolinedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
2,3-Quinolinedicarboxylic acid, also known as Quinolinic acid (QUIN or QA), is a dicarboxylic acid with a pyridine backbone . It acts as an NMDA receptor agonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
QUIN interacts with its target, the NMDA receptor, by binding to it and acting as an agonist . This means it activates the receptor, which can lead to a series of downstream effects. The activation of the NMDA receptor by QUIN can lead to an influx of calcium ions into the cell, which can then lead to various cellular responses .
Biochemical Pathways
QUIN is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . The overactivation of the kynurenine pathway and the subsequent increase in QUIN production has been linked to several neurological and psychiatric disorders .
Pharmacokinetics
It is known that quin is produced in the body through the kynurenine pathway . As such, its bioavailability would be influenced by factors that affect this pathway.
Result of Action
The activation of the NMDA receptor by QUIN can lead to a potent neurotoxic effect . Studies have demonstrated that QUIN may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .
Action Environment
The action, efficacy, and stability of QUIN can be influenced by various environmental factors. For example, conditions that lead to an overactivation of the kynurenine pathway, such as inflammation or stress, could potentially lead to an increase in QUIN production . .
Biochemical Analysis
Biochemical Properties
2,3-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It is involved in the kynurenine pathway, where it acts as an intermediate. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The compound interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and quinolinate phosphoribosyltransferase (QPRT), facilitating the conversion of tryptophan to NAD+ .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in neurons . This activation can result in increased intracellular calcium levels, which may trigger a cascade of events leading to cell death. Additionally, this compound can modulate the expression of genes involved in inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA receptor, acting as an agonist and promoting calcium influx into the cell . This binding can lead to the activation of downstream signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are associated with inflammation and cell survival . Additionally, this compound can inhibit the activity of enzymes such as kynurenine aminotransferase, affecting the balance of metabolites in the kynurenine pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of the NMDA receptor, resulting in chronic neurotoxicity . In vitro studies have demonstrated that the compound can induce apoptosis in neuronal cells over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating NMDA receptor activity . At high doses, it can induce neurotoxicity and cause significant neuronal damage . Studies have shown that there is a threshold effect, where doses above a certain level result in adverse effects such as seizures and neuronal cell death .
Metabolic Pathways
This compound is involved in the kynurenine pathway, a major route for tryptophan metabolism . It is synthesized from kynurenine and further metabolized to quinolinic acid, which can then be converted to NAD+ . The compound interacts with several enzymes in this pathway, including kynurenine 3-monooxygenase and kynureninase, influencing the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neurotoxic effects . The compound’s distribution is influenced by its affinity for NMDA receptors and other binding sites in the brain .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . It can affect mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Quinolinedicarboxylic acid typically involves the acylation of 2-aminopyridine with maleic anhydride. The reaction conditions include the use of solvents, specific temperatures, and catalysts to facilitate the reaction .
Industrial Production Methods: One industrial method involves the reaction of aniline with dimethyl butyneate, followed by a Vilsmeier reaction in the presence of phosphorus oxychloride and dimethylformamide to obtain methyl 2,3-quinoline-dicarboxylate. This intermediate is then hydrolyzed in the presence of sulfuric acid to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .
Comparison with Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
- 2,5-Pyridinedicarboxylic acid
Comparison: 2,3-Quinolinedicarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of thermal stability and versatility in chemical reactions .
Properties
IUPAC Name |
quinoline-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVMHKAHWKQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027281 | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-38-9 | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 2,3-quinolinedicarboxylic acid and its metal complexes?
A1: this compound acts as a bridging ligand in the formation of metal complexes. [] The molecule contains two carboxyl groups (-COOH) at the 2 and 3 positions of the quinoline ring, offering multiple coordination sites. In the reported copper complex, Cu(C11H6NO4)2, the copper(II) ion adopts a distorted octahedral geometry. [] The ligand coordinates to the copper ion through the quinoline nitrogen and one oxygen atom from the deprotonated 2-carboxyl group. [] The remaining coordination sites are occupied by oxygen atoms from the 3-carboxyl group of neighboring ligand molecules, resulting in a two-dimensional framework structure. []
Q2: Why is this compound of interest in crystal engineering?
A2: Researchers are interested in this compound for crystal engineering due to its versatile coordination modes, which can lead to the formation of diverse framework structures. [] Similar to its analog, quinoline-2-carboxylic acid, it has the potential to form 1D, 2D, and 3D structures by interacting with metal ions. [] This ability to form varied architectures makes it a promising candidate for developing new functional materials.
Q3: Can this compound be used as a starting material for other compounds?
A3: Yes, this compound can be utilized as a precursor in organic synthesis. Specifically, its anhydride derivative is a valuable starting material for synthesizing pyridazinedione derivatives. [] This reaction pathway offers a viable route for accessing a range of structurally diverse heterocyclic compounds with potential biological activities.
Q4: What synthetic approaches are available for obtaining this compound?
A4: One reported method involves a multi-step synthesis starting from aniline and maleic anhydride. [] This procedure involves the formation of intermediates such as S-phenylimino-4-dimethylaminomethylene-N-phenylsuccinimide and N-phenylacridinimide before yielding the desired this compound. []
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